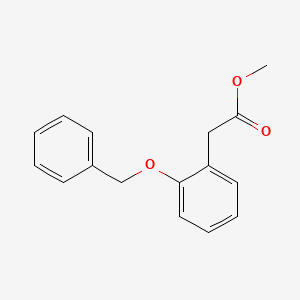

Methyl 2-(2-(benzyloxy)phenyl)acetate

Description

Methyl 2-(2-(benzyloxy)phenyl)acetate is a phenylacetic acid derivative featuring a benzyloxy group at the ortho position of the phenyl ring and a methyl ester moiety. It serves as a versatile intermediate in organic synthesis, particularly in the preparation of pharmaceuticals, agrochemicals, and bioactive molecules. Its synthesis typically involves esterification or alkylation reactions, as demonstrated in and , where yields range from 66% to 97% depending on the method . Key spectral data (e.g., ¹H NMR: δ 5.08 ppm for O–CH₂–Ar, 3.70 ppm for Ar–CH₂–COOMe) confirm its structure .

Properties

IUPAC Name |

methyl 2-(2-phenylmethoxyphenyl)acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H16O3/c1-18-16(17)11-14-9-5-6-10-15(14)19-12-13-7-3-2-4-8-13/h2-10H,11-12H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CPIKEDMPXDEUED-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)CC1=CC=CC=C1OCC2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H16O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90454376 | |

| Record name | Methyl [2-(benzyloxy)phenyl]acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90454376 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

256.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

40525-65-3 | |

| Record name | Methyl [2-(benzyloxy)phenyl]acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90454376 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions:

Esterification Reaction: One common method to synthesize Methyl 2-(2-(benzyloxy)phenyl)acetate involves the esterification of 2-(2-(benzyloxy)phenyl)acetic acid with methanol in the presence of an acid catalyst such as sulfuric acid. The reaction is typically carried out under reflux conditions to ensure complete conversion.

Transesterification: Another method involves the transesterification of ethyl 2-(2-(benzyloxy)phenyl)acetate with methanol in the presence of a base catalyst like sodium methoxide.

Industrial Production Methods: Industrial production of this compound often employs continuous flow reactors to optimize reaction conditions and improve yield. The use of catalysts such as sulfuric acid or sodium methoxide is common to facilitate the esterification or transesterification processes.

Chemical Reactions Analysis

Types of Reactions:

Oxidation: Methyl 2-(2-(benzyloxy)phenyl)acetate can undergo oxidation reactions to form corresponding carboxylic acids or aldehydes, depending on the oxidizing agent used.

Reduction: Reduction of this compound can yield alcohols or other reduced derivatives, typically using reducing agents like lithium aluminum hydride.

Substitution: The benzyloxy group can participate in nucleophilic substitution reactions, where it can be replaced by other nucleophiles under appropriate conditions.

Common Reagents and Conditions:

Oxidation: Potassium permanganate or chromium trioxide in acidic medium.

Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous conditions.

Substitution: Nucleophiles such as halides or amines in the presence of a base.

Major Products:

Oxidation: 2-(2-(benzyloxy)phenyl)acetic acid or 2-(2-(benzyloxy)phenyl)acetaldehyde.

Reduction: 2-(2-(benzyloxy)phenyl)ethanol.

Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry: Methyl 2-(2-(benzyloxy)phenyl)acetate is used as an intermediate in organic synthesis, particularly in the preparation of more complex molecules. Its ester functionality makes it a versatile building block in various synthetic pathways.

Biology and Medicine: In biological research, this compound is studied for its potential pharmacological properties. It serves as a precursor in the synthesis of bioactive molecules that may exhibit therapeutic effects.

Industry: In the industrial sector, this compound is utilized in the production of fragrances and flavors due to its aromatic properties. It is also used in the manufacture of polymers and resins.

Mechanism of Action

The mechanism of action of Methyl 2-(2-(benzyloxy)phenyl)acetate involves its interaction with various molecular targets, depending on its application. In organic synthesis, it acts as a nucleophile or electrophile in different reactions. In biological systems, its ester group can undergo hydrolysis to release active metabolites that interact with specific enzymes or receptors.

Comparison with Similar Compounds

Positional Isomers: Ortho vs. Para Substitution

- Methyl 2-(4-(benzyloxy)phenyl)acetate (para-substituted analog): Synthesized via reflux with H₂SO₄/MeOH (97% yield) .

- Key Differences :

Chain Length Variants in Benzyloxy Substituents

describes analogs with varying alkoxy chain lengths (e.g., 2-(benzyloxy)ethoxy, 3-(benzyloxy)propoxy):

| Compound (ZHAWOC ID) | Substituent Chain Length | Yield (%) | Physical State |

|---|---|---|---|

| 8a | 2-(benzyloxy)ethoxy | 84 | White solid |

| 8b | 3-(benzyloxy)propoxy | 77 | White solid |

| 8d | 5-(benzyloxy)pentyloxy | 90 | White solid |

Functional Group Modifications

- Methyl 2-(4-(benzyloxy)phenyl)-2-oxoacetate (2d) :

Incorporates a ketone group instead of the methyl ester. This modification enables participation in aldol condensations or Grignard reactions, expanding synthetic utility . - Methyl (R)-2-(4-(benzyloxy)phenyl)-2-((tert-butoxycarbonyl)amino)acetate (S8c): Features a Boc-protected amino group, making it valuable in peptide synthesis. Reported as a yellow oil with 98% yield .

Biological Activity

Methyl 2-(2-(benzyloxy)phenyl)acetate is a chemical compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound is characterized by the presence of a benzyloxy group attached to a phenyl ring, which contributes to its chemical properties and potential applications in various fields, including organic synthesis and medicinal chemistry. The molecular formula is , with a molecular weight of approximately 272.29 g/mol.

The biological activity of this compound is primarily attributed to its interactions with various biological targets:

- Enzyme Inhibition : Research indicates that this compound exhibits inhibitory effects on enzymes such as aldehyde reductase and aldose reductase, which are involved in diabetic complications. The mechanism involves binding to the active site of these enzymes, thereby preventing substrate interaction and inhibiting enzymatic activity.

- Neuroprotective Effects : Preliminary studies suggest that the compound may have neuroprotective properties, potentially modulating neurotransmitter systems and influencing synaptic plasticity.

- Anti-inflammatory Activity : There are indications that this compound may possess anti-inflammatory properties, although more research is needed to fully elucidate this aspect.

In Vitro Studies

In vitro studies have focused on the compound's ability to activate specific receptors or inhibit enzyme activity. For instance, studies assessing glucose uptake in HepG2 cells demonstrated that related compounds could enhance glucose consumption without cytotoxic effects, suggesting potential applications in diabetes management .

Table of Biological Activities

Research Findings

Recent studies have highlighted the significance of this compound in various therapeutic contexts:

- Diabetes Management : The compound's role as an enzyme inhibitor positions it as a candidate for developing treatments aimed at managing diabetic complications. Its ability to inhibit key enzymes involved in glucose metabolism is particularly noteworthy.

- Neurodegenerative Diseases : Given its potential neuroprotective effects, further exploration into its application for treating neurodegenerative diseases is warranted. The ability of the benzyloxy group to facilitate crossing the blood-brain barrier may enhance its therapeutic potential.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.